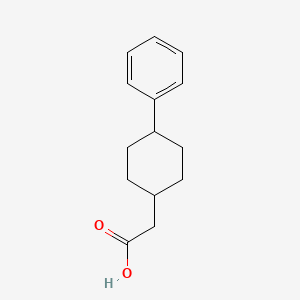

2-(4-phenylcyclohexyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZBGVGPMEGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323369 | |

| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108062-27-7 | |

| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-phenylcyclohexyl)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(4-Phenylcyclohexyl)acetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, stereochemical considerations, synthetic pathways, and analytical characterization of this compound. As a valuable scaffold in medicinal chemistry, this molecule serves as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, synthesis, and application of this compound. We will explore its physicochemical characteristics, propose logical and validated synthetic protocols based on established organic chemistry principles, and detail the expected analytical signatures for its structural confirmation.

Introduction: A Scaffold of Pharmaceutical Interest

This compound is a carboxylic acid derivative featuring a phenyl group attached to a cyclohexane ring, which in turn is substituted with an acetic acid moiety. This unique combination of a rigid, lipophilic cyclohexyl-phenyl core and a functional carboxylic acid "handle" makes it an attractive building block in drug discovery. The scaffold's structure allows for systematic modification to explore structure-activity relationships (SAR) when designing molecules to interact with specific biological targets.

A critical feature of this molecule is its stereochemistry. The substituents on the cyclohexane ring can exist in either a cis or trans relationship, leading to distinct diastereomers. These isomers can possess significantly different pharmacological and pharmacokinetic profiles, making stereocontrolled synthesis and characterization paramount. The trans isomer is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, minimizing steric strain. This guide will address both isomers, referencing their distinct identifiers where applicable. Its utility has been highlighted in the synthesis of complex molecules, including novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitors investigated for metabolic disorders[1].

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. Data is primarily for the trans isomer unless otherwise specified, as it is more commonly documented.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [2][3] |

| Molecular Weight | 218.29 g/mol | [2] |

| CAS Number (trans) | 108062-27-7 | [2] |

| CAS Number (cis, 1s,4s) | 148962-93-0 | [3][4] |

| Appearance | White to off-white crystalline powder (inferred) | [5][6] |

| Melting Point (trans) | 112 °C |

Table 2: Computational Chemistry Data (Predicted)

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 3.4351 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Mechanistic Considerations

While dedicated publications on the synthesis of this compound are sparse, its structure suggests several logical synthetic routes originating from the commercially available precursor, 4-phenylcyclohexanone. We present two robust, field-validated synthetic strategies: a homologation approach via the Arndt-Eistert reaction and a construction approach using the Wittig reaction.

Key Precursor: 4-Phenylcyclohexanone

The starting point for our proposed syntheses is 4-phenylcyclohexanone (CAS 4894-75-1). This white solid is readily available and serves as an excellent electrophilic substrate for carbon-carbon bond formation at the carbonyl position[5][6]. Its properties include a melting point of 73-77 °C and solubility in common organic solvents like chloroform and methanol[6].

Proposed Synthetic Pathway 1: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of a carboxylic acid[7][8]. This multi-step process converts an acid chloride into a homologous carboxylic acid via a diazoketone intermediate and a key Wolff rearrangement step[9][10]. This pathway offers excellent control and is widely applicable.

Caption: Arndt-Eistert homologation workflow for synthesis.

Experimental Protocol: Arndt-Eistert Synthesis

-

Acid Chloride Formation: To a solution of 4-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 4-phenylcyclohexanoyl chloride, which is used immediately in the next step.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Cautiously add an ethereal solution of diazomethane (~2.2 eq) dropwise. Causality Note: Using at least two equivalents of diazomethane is critical; the first equivalent forms the diazoketone, while the second neutralizes the HCl byproduct, preventing the formation of a chloromethyl ketone side product[7][9]. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench any excess diazomethane with glacial acetic acid.

-

Wolff Rearrangement and Hydrolysis: To a solution of the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add silver(I) oxide (0.1 eq) or silver benzoate as a catalyst. Heat the mixture to 50-70 °C and stir for 12-16 hours[9]. The silver catalyst facilitates the Wolff rearrangement, where the diazoketone loses N₂ to form a highly reactive ketene intermediate. This ketene is immediately trapped by water in the reaction mixture to form the final carboxylic acid product.

-

Workup and Purification: After cooling, filter the reaction mixture to remove the silver catalyst. Acidify the filtrate with 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Proposed Synthetic Pathway 2: Wittig Reaction and Catalytic Hydrogenation

An alternative strategy involves building the acetic acid side chain directly from the 4-phenylcyclohexanone precursor using a Wittig-type reaction, followed by reduction of the resulting double bond.

Caption: Wittig reaction and hydrogenation workflow.

Experimental Protocol: Wittig Synthesis

-

Wittig Reaction: Suspend (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene under a nitrogen atmosphere. Add a solution of 4-phenylcyclohexanone (1.0 eq) in toluene. Heat the mixture to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed. Causality Note: The Wittig reaction is a robust method for converting ketones into alkenes. Using a stabilized ylide like Ph₃P=CHCO₂Et favors the formation of the (E)-alkene, though a mixture of isomers is possible.

-

Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and triturate the residue with hexane to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate. Purify the crude product, ethyl 2-(4-phenylcyclohexylidene)acetate, by column chromatography.

-

Catalytic Hydrogenation: Dissolve the purified unsaturated ester in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Stir vigorously for 8-16 hours. Causality Note: Catalytic hydrogenation will reduce the exocyclic double bond. The direction of hydrogen addition will determine the stereochemistry, typically favoring the formation of the trans product where the new hydrogen adds from the less sterically hindered face.

-

Saponification: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. Dissolve the resulting saturated ester, ethyl 2-(4-phenylcyclohexyl)acetate, in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.

-

Final Workup: Remove the THF under reduced pressure, dilute with water, and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization (Predicted)

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following are predicted spectra based on the molecule's structure.

Proton NMR (¹H NMR) Spectroscopy

-

Aromatic Protons: A multiplet between δ 7.1-7.4 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, > δ 10.0 ppm, integrating to 1H. This signal is D₂O exchangeable.

-

Aliphatic Protons: The region between δ 1.0-2.5 ppm will contain a complex series of overlapping multiplets corresponding to the 12 protons of the cyclohexyl ring and the methylene group (CH₂COOH).

-

-CH₂COOH: A doublet around δ 2.2-2.4 ppm (2H).

-

Cyclohexyl Protons: The benzylic proton (CH -Ph) and the proton alpha to the acetic acid group (CH -CH₂COOH) will appear as distinct multiplets within this region. The chemical shifts and coupling constants of these protons are highly sensitive to the cis/trans stereochemistry. For the trans isomer, both the phenyl and acetic acid groups are likely equatorial, leading to larger axial-axial coupling constants for the adjacent ring protons.

-

Carbon-13 NMR (¹³C NMR) Spectroscopy

-

Carboxyl Carbon: A signal around δ 175-180 ppm.

-

Aromatic Carbons: Four signals are expected between δ 126-145 ppm. The ipso-carbon (attached to the cyclohexyl ring) will be the most downfield and weakest.

-

Aliphatic Carbons: Signals corresponding to the cyclohexyl ring carbons and the acetic acid methylene carbon will appear in the upfield region, typically between δ 25-45 ppm. The number of signals will depend on the molecule's symmetry.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of a carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches will appear as medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 218.

-

Fragmentation: Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the cyclohexane ring and the acetic acid side chain. A prominent peak corresponding to the phenylcyclohexyl cation would also be expected.

Applications in Drug Discovery and Development

This compound is primarily utilized as a pharmaceutical intermediate[11][12]. Its rigid scaffold is ideal for positioning functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with enzyme active sites or receptors.

A notable example is its use in the synthesis of a complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid. This molecule was developed as a potent DGAT-1 inhibitor, a target for treating metabolic diseases like obesity and type II diabetes[1]. This demonstrates the value of the this compound core in constructing sophisticated drug candidates. Furthermore, structurally related scaffolds such as 2-(4-hydroxycyclohexyl)acetic acid have been explored as histone deacetylase (HDAC) inhibitors, suggesting a broader potential for this chemical class in oncology and other therapeutic areas.

Safety and Handling

Based on available supplier data, this compound is classified as an irritant.

-

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important molecular scaffold with significant applications in pharmaceutical research and development. Its well-defined structure, coupled with the functional versatility of its carboxylic acid group, provides a robust platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed examination of its chemical and physical properties, outlined logical and validated synthetic strategies, and described the analytical techniques required for its characterization. These insights aim to equip researchers with the necessary technical knowledge to effectively utilize this valuable chemical intermediate in their discovery programs.

References

-

PubChem. 2-(4-Phenylcyclohex-3-en-1-yl)acetic acid. [Link]

-

LookChem. Cas 4894-75-1,4-Phenylcyclohexanone. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

ChemSynthesis. 4-phenylcyclohexanone. [Link]

-

PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid. [Link]

-

The Good Scents Company. cyclohexyl acetic acid. [Link]

-

PubMed. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. [Link]

-

Slideshare. Arndt-eistert homologation. [Link]

-

Chem-Station. Arndt-Eistert Synthesis. [Link]

-

ChemEurope.com. Willgerodt rearrangement. [Link]

-

MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

ChemWhat. 4-Phenylcyclohexanone CAS#: 4894-75-1. [Link]

-

SpectraBase. cis-(2-Phenylcyclohexyl)acetic acid. [Link]

-

Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)

-

Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. [Link]

-

PubChem. trans-Racemic-2-phenylcyclohexyl acetate. [Link]

-

ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

-

Pharmaffiliates. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. [Link]

-

PubChem. cis-2-Carboxycyclohexyl-acetic acid. [Link]

Sources

- 1. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]

- 6. Cas 4894-75-1,4-Phenylcyclohexanone | lookchem [lookchem.com]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 10. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid_TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

synthesis pathway for 2-(4-phenylcyclohexyl)acetic acid

An In-Depth Technical Guide on the Synthesis of 2-(4-phenylcyclohexyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a significant intermediate in pharmaceutical synthesis.[1][2] We will delve into three robust and historically significant methodologies: the Arndt-Eistert homologation, the malonic ester synthesis, and the Reformatsky reaction. This document is structured to provide not only procedural steps but also the underlying mechanistic rationale and strategic considerations inherent in each approach, reflecting field-proven insights. Each described protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound framework is a privileged scaffold in medicinal chemistry. Its unique combination of a rigid cyclohexyl ring, which restricts conformational flexibility, and a lipophilic phenyl group makes it an ideal candidate for targeted interactions with biological macromolecules. This structure is a key component in the development of various therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The stereochemical relationship between the phenyl and acetic acid substituents (cis/trans isomerism) is often a critical determinant of biological activity, making stereocontrolled synthesis a paramount objective for drug development professionals. This guide will focus on the synthesis of the racemic mixture, with the understanding that chiral resolutions or asymmetric modifications can be incorporated into these fundamental pathways.

Core Synthetic Strategies: A Retrosynthetic Analysis

The construction of this compound can be approached from several distinct retrosynthetic perspectives. The most common strategies involve either building the acetic acid side chain onto a pre-formed phenylcyclohexane core or, alternatively, forming the key C-C bond through nucleophilic addition to a cyclohexanone precursor. The choice of strategy is typically governed by factors such as the availability and cost of starting materials, scalability, and the desired control over stereochemistry. We will explore three pathways that exemplify these strategies.

Pathway I: Arndt-Eistert Homologation

This classical approach represents a powerful method for the one-carbon chain extension of a carboxylic acid.[3][4] It is a reliable, albeit multi-step, sequence that begins with the readily available 4-phenylcyclohexanecarboxylic acid.

Mechanistic & Strategic Rationale

The core of the Arndt-Eistert synthesis is the Wolff rearrangement of an α-diazoketone intermediate.[5][6] This rearrangement is typically induced thermally or, more commonly, with a silver (I) catalyst, generating a highly reactive ketene.[3][7] This ketene is then trapped by a nucleophile—in this case, water—to yield the homologous carboxylic acid. The primary strategic advantage of this pathway is its predictability and the relatively mild conditions of the final rearrangement step, which preserves the integrity of the core structure. However, the use of diazomethane, a toxic and explosive reagent, necessitates stringent safety protocols and has led to the development of safer alternatives like (trimethylsilyl)diazomethane.[4][5][6]

Experimental Protocol

Step 1: Synthesis of 4-Phenylcyclohexanecarbonyl Chloride

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/g).

-

Add oxalyl chloride (1.5 eq) dropwise via syringe at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Stir the mixture at room temperature for 2-3 hours. The reaction is complete when gas evolution (CO, CO₂) ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the α-Diazoketone

-

Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (5 mL/g) and cool the solution to 0 °C in an ice bath.

-

Slowly add an ethereal solution of diazomethane (2.2 eq) with vigorous stirring. [CAUTION: Diazomethane is highly toxic and explosive. This step must be performed in a specialized chemical fume hood with appropriate safety shielding.]

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours. A persistent yellow color indicates a slight excess of diazomethane.

-

Carefully quench any remaining diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.

Step 3: Wolff Rearrangement and Hydrolysis

-

To the ethereal solution of the α-diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) or, alternatively, freshly prepared silver(I) oxide (Ag₂O, 0.1 eq).

-

Add water (5 eq) to the reaction mixture.

-

Heat the mixture to a gentle reflux (or stir at 40-50 °C) for 2-4 hours, monitoring the reaction by TLC for the disappearance of the diazoketone.

-

After cooling, filter the reaction mixture to remove the silver catalyst.

-

Separate the aqueous layer, wash the organic layer with water, and then acidify the combined aqueous layers to pH 2 with 2M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.

Workflow Diagram: Arndt-Eistert Synthesis

Caption: Workflow for the Arndt-Eistert homologation.

Pathway II: Malonic Ester Synthesis

This pathway is a cornerstone of C-C bond formation and provides a versatile method for preparing substituted acetic acids.[8][9] It utilizes the acidic α-protons of diethyl malonate to create a soft nucleophile for alkylation.[10][11]

Mechanistic & Strategic Rationale

The malonic ester synthesis proceeds through three key stages: enolate formation, alkylation, and finally, hydrolysis followed by decarboxylation.[11][12] A base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then displaces a halide (e.g., bromide) from a 4-phenylcyclohexyl electrophile in a classic Sₙ2 reaction. The final step is crucial: saponification of the diester followed by acidification and heating causes the resulting malonic acid derivative to readily lose CO₂, yielding the desired product. A potential drawback is the possibility of dialkylation, which can be minimized by using a slight excess of the malonic ester.[8][10]

Experimental Protocol

Step 1: Synthesis of 4-Phenylcyclohexyl Bromide

-

Dissolve 4-phenylcyclohexanol (1.0 eq) in anhydrous DCM (10 mL/g).

-

Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo to give the crude bromide.

Step 2: Alkylation of Diethyl Malonate

-

In a separate flask, prepare sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol (20 mL/g of Na).

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise.

-

Stir for 30 minutes at room temperature to ensure complete enolate formation.

-

Add a solution of 4-phenylcyclohexyl bromide (1.0 eq) in a small amount of ethanol and heat the mixture to reflux for 12-18 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude alkylated malonic ester, add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol in vacuo. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1 with concentrated HCl.

-

Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation. A precipitate of the product may form.

-

Cool the mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.

-

Purify by recrystallization (e.g., from hexane/ethyl acetate) to obtain this compound.

Workflow Diagram: Malonic Ester Synthesis

Caption: Workflow for the malonic ester synthesis.

Pathway III: The Reformatsky Reaction

The Reformatsky reaction provides a powerful method for forming C-C bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[13][14] This pathway utilizes 4-phenylcyclohexanone as the starting material.

Mechanistic & Strategic Rationale

This reaction hinges on the in-situ formation of an organozinc reagent, often called a Reformatsky enolate.[13][15] Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate). The resulting organozinc compound is less reactive than a corresponding Grignard reagent, a key advantage that prevents it from reacting with the ester functionality.[13][15][16] This reagent then adds to the carbonyl carbon of 4-phenylcyclohexanone to form a β-hydroxy ester after an acidic workup.[14][17] To arrive at the final product, the β-hydroxy ester must be dehydrated to an α,β-unsaturated ester, followed by reduction of the double bond and hydrolysis of the ester.

Experimental Protocol

Step 1: The Reformatsky Reaction

-

In a flame-dried flask under nitrogen, place activated zinc dust (1.5 eq).

-

Add a solution of 4-phenylcyclohexanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (10 mL/g of ketone).

-

Gently heat the mixture to initiate the reaction (a small crystal of iodine can also be used for activation). Once initiated, maintain a gentle reflux for 2-3 hours.

-

Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-hydroxy ester.

Step 2: Dehydration and Reduction

-

Dissolve the crude β-hydroxy ester in toluene and add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 3-5 hours.

-

Cool and concentrate in vacuo to obtain the crude α,β-unsaturated ester.

-

Dissolve the unsaturated ester in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus (50 psi H₂) until hydrogen uptake ceases.

-

Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 3: Ester Hydrolysis

-

Hydrolyze the resulting ethyl 2-(4-phenylcyclohexyl)acetate using the conditions described in the malonic ester synthesis (Section 4.2, Step 3, using KOH) to yield the final product, this compound.

Workflow Diagram: Reformatsky Reaction

Caption: Workflow for the Reformatsky reaction pathway.

Comparative Summary and Conclusion

| Parameter | Arndt-Eistert Homologation | Malonic Ester Synthesis | Reformatsky Reaction |

| Starting Material | 4-Phenylcyclohexanecarboxylic acid | 4-Phenylcyclohexanol | 4-Phenylcyclohexanone |

| Key Transformation | Wolff Rearrangement | Enolate Alkylation | Organozinc Addition |

| Number of Steps | 3 | 3 | 3 (plus dehydration/reduction) |

| Advantages | High-yielding, direct homologation | Versatile, avoids hazardous reagents like diazomethane | Good for carbonyl precursors, milder than Grignard |

| Disadvantages | Requires highly toxic/explosive diazomethane | Potential for dialkylation, requires strong base | Multi-step post-addition processing required |

| Scalability | Limited by diazomethane safety | High | Moderate to High |

Each of the discussed pathways offers a viable route to this compound, and the optimal choice is contingent upon the specific constraints and objectives of the research or development program. The Arndt-Eistert synthesis is elegant and direct but carries significant safety burdens. The malonic ester synthesis is a robust and scalable workhorse of synthetic chemistry. The Reformatsky reaction provides a valuable alternative, particularly when starting from a ketone precursor. A thorough evaluation of starting material availability, safety infrastructure, and desired scale will ultimately guide the synthetic chemist to the most appropriate and efficient pathway.

References

-

Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]

-

Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

-

AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]

-

Wikipedia contributors. (2023). Arndt–Eistert reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Missouri–St. Louis. [Link]

-

Chem-Station. (2014). Arndt-Eistert Synthesis. [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). [Link]

-

Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Bachmann, W. E., & Struve, W. S. (1942). The Arndt-Eistert Synthesis. Organic Reactions, 1, 38-62. [Link]

Sources

- 1. 2-((1s,4s)-4-Phenylcyclohexyl)acetic acid_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Malonic Ester Synthesis [organic-chemistry.org]

- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 14. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 15. adichemistry.com [adichemistry.com]

- 16. Reformatsky Reaction [organic-chemistry.org]

- 17. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

molecular weight and formula of 2-(4-phenylcyclohexyl)acetic acid

An In-Depth Technical Guide to 2-(4-Phenylcyclohexyl)acetic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in contemporary pharmaceutical development. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing the compound's physicochemical properties, validated synthetic protocols, and in-depth spectroscopic analysis. Emphasis is placed on the causality behind methodological choices, ensuring both scientific rigor and practical applicability. The primary application of this molecule as a foundational scaffold for developing Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors is explored, highlighting its significance in the pursuit of therapeutics for metabolic disorders. All protocols and data are substantiated by authoritative references to ensure trustworthiness and facilitate further investigation.

Physicochemical and Computational Properties

This compound is a bifunctional molecule featuring a lipophilic phenylcyclohexyl moiety and a polar carboxylic acid group. These characteristics define its utility as a versatile scaffold in medicinal chemistry. The trans stereoisomer is frequently cited in the literature for synthetic applications.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| CAS Number | 108062-27-7 (trans or mixture) | [1] |

| 148962-93-0 (cis, 1s,4s) | [2] | |

| Appearance | White to off-white solid | N/A |

| Melting Point | 112 °C | [N/A] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| LogP (Computed) | 3.4351 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via the catalytic hydrogenation of its aromatic precursor, biphenyl-4-ylacetic acid. This method is advantageous for its high yield, atom economy, and the direct formation of the saturated cyclohexyl ring system.

Recommended Protocol: Catalytic Hydrogenation of Biphenyl-4-ylacetic Acid

This protocol is adapted from the experimental procedures detailed in patent literature for the synthesis of key pharmaceutical intermediates. This reaction specifically targets the reduction of one phenyl ring of the biphenyl system while leaving the second phenyl ring and the acetic acid moiety intact.

Expertise & Causality: The choice of rhodium-on-carbon (Rh/C) as the catalyst is critical. Rhodium exhibits high activity for the hydrogenation of aromatic rings under conditions that are mild enough to avoid reduction of the carboxylic acid group. Acetic acid is used as the solvent because it is an excellent solvent for the starting material and is inert under these hydrogenation conditions.

Experimental Protocol

Step 1: Reaction Setup

-

To a solution of biphenyl-4-ylacetic acid (1.0 equivalent) in glacial acetic acid, add 5% Rhodium on Carbon (5% Rh/C, 0.10 weight equivalents).

-

The reaction is performed in a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator).

Step 2: Hydrogenation

-

Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Stir the mixture vigorously at room temperature for a duration of 16 hours. The progress can be monitored by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.

Step 3: Work-up and Isolation

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. The use of Celite is essential to ensure all fine catalyst particles are removed, preventing contamination of the final product.

-

Wash the Celite pad with additional acetic acid to ensure complete recovery of the product.

-

Concentrate the filtrate in vacuo to remove the acetic acid solvent.

-

The resulting crude residue is purified by an appropriate method, such as recrystallization or silica gel chromatography, to yield this compound as a solid.

Synthesis Workflow Diagram

The logical flow from the commercially available starting material to the final product is illustrated below.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Compound verification is paramount. This section details the key spectroscopic signatures for this compound. The provided ¹H NMR data is experimental, while the ¹³C NMR, IR, and MS analyses are based on established principles and predicted values due to the scarcity of published experimental spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data corresponds to "Intermediate 1" as described in patent WO2009016462A1, confirming the structure of the trans isomer.

Table 2: Experimental ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 12.02 | br s | 1H | H -O-C=O | The broad singlet is characteristic of a carboxylic acid proton, exchangeable with D₂O. |

| 7.27 | t, J=7.6 Hz | 2H | Ar-H (meta) | Triplet pattern for the two meta protons of the phenyl ring. |

| 7.15 | d, J=7.6 Hz | 2H | Ar-H (ortho) | Doublet pattern for the two ortho protons of the phenyl ring. |

| 7.11 | t, J=7.6 Hz | 1H | Ar-H (para) | Triplet pattern for the single para proton of the phenyl ring. |

| 2.40 | m | 1H | CH -Ph | Methine proton on the cyclohexyl ring directly attached to the phenyl group. |

| 2.15 | d, J=7.2 Hz | 2H | CH₂ -COOH | Methylene protons adjacent to the carboxylic acid group. |

| 1.81 | m | 5H | Cyclohexyl-H | Overlapping multiplets from various protons on the cyclohexyl ring. |

| 1.41 | m | 4H | Cyclohexyl-H | Overlapping multiplets from the remaining protons on the cyclohexyl ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C NMR spectrum is readily available in the cited literature. However, based on standard chemical shift values, the following assignments are predicted.

-

~174 ppm: Carbonyl carbon (C=O).

-

~147 ppm: Quaternary aromatic carbon (C-ipso, attached to cyclohexyl).

-

~128 ppm: Aromatic C-H (meta).

-

~126 ppm: Aromatic C-H (ortho).

-

~125 ppm: Aromatic C-H (para).

-

~43 ppm: Methine carbon (CH-Ph).

-

~42 ppm: Methylene carbon (CH₂-COOH).

-

~34 ppm: Cyclohexyl methylene carbons.

-

~33 ppm: Cyclohexyl methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two prominent features:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.

-

C=O Stretch: A strong, sharp absorption band is expected around 1710-1700 cm⁻¹ , which is characteristic of the carbonyl group in a saturated carboxylic acid dimer.

-

C-H Stretches: Absorptions around 3000-2850 cm⁻¹ will be present, corresponding to the sp³ C-H bonds of the cyclohexyl ring and the sp² C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Under Electron Ionization (EI) conditions, the mass spectrum is expected to show the following key features:

-

Molecular Ion (M⁺): A peak at m/z = 218 , corresponding to the molecular weight of the compound [C₁₄H₁₈O₂]⁺.

-

Key Fragments:

-

m/z = 173: Loss of the carboxyl group (-COOH, 45 Da). This represents a common and diagnostically significant fragmentation pathway for carboxylic acids.

-

m/z = 159: Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

-

m/z = 91: A tropylium ion ([C₇H₇]⁺), a common fragment resulting from cleavage at the benzylic position.

-

Further fragmentation of the cyclohexyl ring would produce a complex pattern of peaks in the lower mass region.

-

Application in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and key intermediate in the synthesis of more complex therapeutic agents.

Role as a Key Intermediate for DGAT1 Inhibitors

The primary and most well-documented application of this compound is as a building block for Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is a validated therapeutic strategy for treating metabolic diseases, including obesity and type 2 diabetes, by reducing fat absorption and storage[1]. The 4-phenylcyclohexyl moiety provides an optimal lipophilic scaffold that can be appropriately functionalized to achieve high-affinity binding to the DGAT1 enzyme.

Workflow: From Intermediate to API Candidate

The following diagram illustrates the strategic position of this compound (Intermediate 1) in the synthesis of a complex DGAT1 inhibitor, as described in patent WO2009016462A1.

Caption: Role of the title compound as a key intermediate in API synthesis.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for acidic organic compounds.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

References

-

An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. ResearchGate. [Link]ethylamine_a_key_intermediate_for_morphinans)

- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.

- WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC - NIH. [Link]

-

Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC - NIH. [Link]

- WO2023205164A1 - Process for preparing finerenone.

- WO2022028572A1 - Heterocyclic glp-1 agonists.

-

Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of 2-(4-phenylcyclohexyl)acetic acid

Abstract

This technical guide provides a comprehensive examination of the stereochemistry, synthesis, separation, and characterization of the isomeric forms of 2-(4-phenylcyclohexyl)acetic acid. This molecule, possessing both geometric (cis/trans) and, in the case of the cis isomer, enantiomeric forms, serves as a valuable model for understanding the impact of stereoisomerism on the physicochemical properties and potential biological activity of substituted cyclohexane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies and in-depth analysis grounded in established scientific principles. We will explore the conformational intricacies of the cyclohexane ring, present robust protocols for the stereoselective synthesis and separation of the cis and trans diastereomers, and detail the analytical techniques essential for their unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Introduction: The Significance of Stereoisomerism in 1,4-Disubstituted Cyclohexanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science. For cyclic systems like cyclohexane, the fixed chair conformation dictates the axial and equatorial positioning of substituents, leading to distinct geometric isomers with differing stabilities and properties. In the case of 1,4-disubstituted cyclohexanes, such as this compound, two diastereomers are possible: a cis isomer, where the substituents are on the same face of the ring, and a trans isomer, where they are on opposite faces.

The trans isomer can exist in two rapidly interconverting chair conformations: one with both the phenyl and acetic acid groups in equatorial positions (di-equatorial) and another with both in axial positions (di-axial). Due to the significant steric hindrance associated with axial substituents, the di-equatorial conformation is overwhelmingly more stable. The cis isomer also exists as an equilibrium of two chair conformations, each having one axial and one equatorial substituent. The relative stability of these conformers depends on the A-values (a measure of steric strain) of the respective substituents. Understanding and controlling the synthesis and separation of these isomers is paramount, as their distinct three-dimensional structures can lead to different biological activities and pharmacological profiles. It is a well-established principle that different isomers of a drug can have varied chemical, physical, and biological properties.[1]

Synthesis of this compound Isomers

The synthesis of this compound typically proceeds via the catalytic hydrogenation of a suitable aromatic precursor, 2-(4-phenylphenyl)acetic acid. This reaction yields a mixture of the cis and trans isomers, with the ratio often favoring the thermodynamically more stable trans isomer.

Causality Behind Experimental Choices

The choice of catalyst, solvent, and reaction conditions is critical in influencing the diastereomeric ratio of the product. Platinum- and rhodium-based catalysts are often effective for the hydrogenation of aromatic rings. The use of a palladium on carbon (Pd/C) catalyst is a common and robust choice for such transformations. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature to facilitate the saturation of the aromatic ring. The solvent choice can also play a role in the stereochemical outcome, although for this particular hydrogenation, the inherent thermodynamic preference for the trans product is the dominant factor.

Experimental Protocol: Catalytic Hydrogenation of 2-(4-phenylphenyl)acetic acid

The following protocol is adapted from established procedures for the hydrogenation of substituted phenylacetic acids.[2]

Materials:

-

2-(4-phenylphenyl)acetic acid

-

10% Palladium on carbon (Pd/C) catalyst (50% wet)

-

Ethanol (or a similar protic solvent)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reactor Setup: In a high-pressure reactor, dissolve 2-(4-phenylphenyl)acetic acid in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.

-

Inerting the Atmosphere: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Heat the reaction mixture to a temperature of 50-80 °C with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on aliquots of the reaction mixture.

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans this compound.

Separation of the cis and trans Isomers

The separation of the cis and trans diastereomers is a critical step to obtain isomerically pure compounds for further study. The different physical properties of the diastereomers, such as solubility and crystal packing, can be exploited for their separation.

Fractional Crystallization

Fractional crystallization is a classical and often effective method for separating diastereomers. The principle relies on the differential solubility of the isomers in a particular solvent system. The less soluble isomer will crystallize out of the solution first upon cooling or concentration, leaving the more soluble isomer in the mother liquor.

Protocol Rationale: The choice of solvent is crucial for successful fractional crystallization. A solvent or solvent mixture must be identified in which the two isomers have a significant difference in solubility. This often requires empirical screening of various solvents.

Illustrative Protocol:

-

Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).

-

Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.

-

Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer (often the more symmetrical trans isomer).

-

The mother liquor will be enriched in the more soluble isomer. The process of recrystallization can be repeated on both the crystalline solid and the residue from the mother liquor to improve the purity of each isomer.

Column Chromatography

For smaller scale separations or when fractional crystallization is not effective, column chromatography can be employed. The different polarities of the cis and trans isomers can lead to different retention times on a stationary phase like silica gel.

Analytical Characterization of Isomers

Unambiguous identification of the cis and trans isomers requires detailed analytical characterization. NMR spectroscopy is a particularly powerful tool for this purpose, as the stereochemical relationship between the substituents on the cyclohexane ring directly influences the chemical shifts and coupling constants of the ring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational rigidity of the cyclohexane chair forms leads to distinct NMR signatures for axial and equatorial protons.

-

1H NMR Spectroscopy: In the trans isomer, where both substituents preferentially occupy equatorial positions, the proton at C1 (attached to the acetic acid group) and the proton at C4 (attached to the phenyl group) are both in axial positions. This leads to large axial-axial coupling constants (3Jax-ax) of approximately 10-13 Hz with their neighboring axial protons. In contrast, the cis isomer will have one axial and one equatorial substituent. The proton on the carbon bearing the equatorial substituent will be axial and exhibit large axial-axial couplings, while the proton on the carbon with the axial substituent will be equatorial and show smaller axial-equatorial and equatorial-equatorial couplings (3Jax-eq ≈ 2-5 Hz, 3Jeq-eq ≈ 2-5 Hz).

-

13C NMR Spectroscopy: The chemical shifts of the cyclohexane ring carbons are also sensitive to the stereochemistry. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

Predicted 1H and 13C NMR Data:

| Isomer | Proton | Predicted 1H Chemical Shift (ppm) | Carbon | Predicted 13C Chemical Shift (ppm) |

| trans | Phenyl-H | 7.1-7.3 | Phenyl-C (ipso) | ~147 |

| COOH | 12.0 (broad) | Phenyl-C | 126-129 | |

| CH-Ph | 2.4-2.6 | COOH | ~179 | |

| CH-CH2COOH | 1.8-2.0 | CH-Ph | ~44 | |

| Cyclohexyl-H (axial) | 1.0-1.4 | CH-CH2COOH | ~41 | |

| Cyclohexyl-H (equatorial) | 1.8-2.0 | CH2COOH | ~43 | |

| CH2COOH | 2.2-2.4 | Cyclohexyl-CH2 | 30-35 | |

| cis | Phenyl-H | 7.1-7.3 | Phenyl-C (ipso) | ~147 |

| COOH | 12.0 (broad) | Phenyl-C | 126-129 | |

| CH-Ph | 2.4-2.6 | COOH | ~179 | |

| CH-CH2COOH | 1.8-2.0 | CH-Ph | ~43 | |

| Cyclohexyl-H | 1.2-2.1 | CH-CH2COOH | ~39 | |

| CH2COOH | 2.2-2.4 | CH2COOH | ~42 | |

| Cyclohexyl-CH2 | 28-33 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. A crystal structure for (4-phenylcyclohexyl)acetic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2315029.[3] This data confirms the trans configuration in the solid state, with both the phenyl and acetic acid groups occupying equatorial positions on the cyclohexane ring, which is in the expected stable chair conformation.

Diagram of the Synthesis and Isomeric Forms of this compound:

Caption: Synthetic route to and isomeric forms of this compound.

Potential Biological Significance and Applications

While specific biological activity data for the individual isomers of this compound are not extensively reported in the public domain, the principle that stereoisomers can have different biological activities is well-established in pharmacology. For instance, the differential activity of cis and trans isomers has been observed in various classes of compounds. The distinct three-dimensional shapes of the cis and trans isomers of this compound will result in different interactions with biological targets such as enzymes and receptors. The more linear and rigid conformation of the trans isomer compared to the bent conformation of the cis isomer could lead to significant differences in binding affinity and efficacy.

Furthermore, the cis isomer is chiral and exists as a pair of enantiomers. It is common for enantiomers to exhibit different pharmacological and toxicological profiles. Therefore, the separation and individual biological evaluation of all three stereoisomers (trans, (+)-cis, and (-)-cis) would be a critical step in any drug discovery and development program involving this scaffold. The related compound, 2-(4-hydroxycyclohexyl)acetic acid, has been investigated as a histone deacetylase inhibitor, suggesting that derivatives of cyclohexylacetic acid may have potential as therapeutic agents.

Conclusion

The stereochemistry of this compound provides a classic example of the importance of isomeric forms in organic and medicinal chemistry. The synthesis of this compound via catalytic hydrogenation yields a mixture of diastereomers, with the trans isomer being thermodynamically favored. These isomers can be separated using standard laboratory techniques such as fractional crystallization, allowing for the isolation of pure stereoisomers. The unambiguous characterization of the cis and trans isomers is readily achieved through NMR spectroscopy, with distinct differences in chemical shifts and coupling constants arising from the different spatial arrangements of the substituents on the cyclohexane ring. The solid-state structure of the trans isomer has been confirmed by X-ray crystallography to adopt a stable di-equatorial chair conformation. While the specific biological activities of these isomers await detailed investigation, the fundamental principles of stereopharmacology suggest that they are likely to exhibit distinct biological profiles. This guide provides a solid foundation for researchers to synthesize, separate, and characterize the isomeric forms of this compound, enabling further exploration of their properties and potential applications.

References

-

Ghosh, P., Maiti, S., Malandain, A., Raja, D., Loreau, O., Maity, B., Roy, T. K., Audisio, D., & Maiti, D. (2024). CCDC 2315029: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

-

Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

Sources

The Evolving Landscape of 2-(4-Phenylcyclohexyl)acetic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The 2-(4-phenylcyclohexyl)acetic acid scaffold has emerged as a privileged structure, serving as a foundational template for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, from anti-inflammatory and analgesic effects to their emerging roles in metabolic disorders and oncology. By synthesizing field-proven insights with rigorous scientific data, this guide aims to be an authoritative resource for advancing the development of this promising class of compounds.

The Chemical Core: Understanding the this compound Framework

The this compound molecule is characterized by a central cyclohexyl ring to which a phenyl group and an acetic acid moiety are attached. The parent compound, 2-((1s,4s)-4-phenylcyclohexyl)acetic acid, is a key drug intermediate in the synthesis of various active compounds[1]. The structural versatility of this scaffold allows for extensive modification, leading to a wide range of derivatives with distinct pharmacological profiles. Key modifications often involve substitutions on the phenyl ring, alterations to the cyclohexyl ring, and derivatization of the acetic acid group. These modifications have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

Key Structural Features:

-

Phenyl Ring: Offers a site for substitution to modulate lipophilicity, electronic properties, and receptor interactions.

-

Cyclohexyl Ring: Provides a three-dimensional scaffold that influences the spatial arrangement of the other functional groups.

-

Acetic Acid Moiety: A critical functional group that can participate in hydrogen bonding and ionic interactions with biological targets.

Synthetic Strategies: Building the this compound Backbone

The synthesis of this compound derivatives is a critical aspect of their development. Various synthetic routes have been employed, often starting from commercially available materials. A common strategy involves the use of palladium-catalyzed Suzuki coupling reactions to introduce the phenyl group onto a cyclohexyl precursor[2].

General Synthetic Protocol via Suzuki Coupling:

A representative synthetic pathway for ortho-substituted phenyl acetic acid derivatives involves a palladium-catalyzed Suzuki coupling reaction between a boronic acid and an alkyl halide[2].

Step-by-Step Methodology:

-

Preparation of the Aryl Boronic Ester: The synthesis can begin with the conversion of an aniline derivative to the corresponding aryl boronic ester. This can be achieved through a diazotization reaction followed by a reaction with a boronic acid precursor in the presence of a palladium catalyst[2].

-

Suzuki Coupling: The aryl boronic ester is then coupled with a suitable alkyl halide containing the acetic acid moiety (or a precursor) in the presence of a palladium catalyst and a base. The choice of base, such as potassium carbonate (K2CO3), can be crucial for the efficiency of the reaction, particularly with electron-withdrawing groups on the aryl ring[2].

-

Hydrolysis: If an ester precursor of the acetic acid is used, a final hydrolysis step is required to yield the desired carboxylic acid derivative.

This multi-step synthesis, while efficient, requires careful optimization of reaction conditions to achieve good overall yields[2].

A Spectrum of Biological Activities: From Inflammation to Metabolic Disease

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anti-inflammatory and Analgesic Properties

A significant body of research has focused on the anti-inflammatory and analgesic activities of phenylacetic acid derivatives. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade[3].

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever[3][4]. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in the field to minimize the gastrointestinal side effects associated with non-selective COX inhibition[3].

-

Experimental Evidence: Studies on various [(cycloalkylmethyl)phenyl]acetic acid derivatives have shown potent activity in the carrageenan-induced edema test, a standard in vivo model for assessing anti-inflammatory effects. For instance, compounds like sodium 2-[4-[(2-oxocyclopentyl)methyl] phenyl]propionate dihydrate and 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid have demonstrated significant analgesic and anti-arthritic activities[5].

Signaling Pathway of COX-Mediated Inflammation

Caption: COX-mediated inflammatory pathway and the inhibitory action of NSAIDs.

Inhibition of Diacylglycerol Acyltransferase-1 (DGAT-1) for Metabolic Disorders

A novel and promising application of this compound derivatives is in the treatment of metabolic disorders such as obesity, insulin resistance, and type II diabetes. One specific derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl) oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232), has been identified as a potent inhibitor of diacylglycerol acyltransferase-1 (DGAT-1)[6].

Mechanism of Action: DGAT-1 Inhibition

DGAT-1 is a key enzyme in the synthesis of triglycerides. By inhibiting this enzyme, these derivatives can reduce the excessive accumulation of triglycerides in the blood, which is a hallmark of several metabolic diseases[6].

-

Pharmacokinetic Profile: Preclinical studies of KR-69232 have revealed important pharmacokinetic properties. The compound exhibits high plasma protein binding (>99.8%) in both rats and humans. However, it also shows very low permeability in Caco-2 cell monolayers, suggesting limited intestinal absorption and low oral bioavailability (<10%) in rats[6]. These findings are crucial for guiding further drug development and formulation strategies to improve its therapeutic potential.

Experimental Workflow for In Vitro Permeability Assay

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Anticancer Activity

Emerging research has also pointed towards the potential of phenyl-substituted cyclic compounds in cancer therapy. For instance, derivatives of 4-phenyl-2-quinolone, which share a similar phenyl-cyclic core, have shown significant antiproliferative activity against various cancer cell lines[7]. Another study on 2-arylbenzoxazole acetic acid derivatives demonstrated promising cytotoxic effects against breast and colon cancer cell lines[8]. While not directly this compound derivatives, these findings suggest that the broader structural class holds promise in oncology.

-

Potential Mechanisms: The anticancer effects of these compounds could be multifactorial, potentially involving the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways involved in cancer cell proliferation and survival[7][9].

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

-

Substitution on the Phenyl Ring: Halogen substitution on the phenoxy ring of related phenoxyphenylacetic acids has been shown to significantly enhance anti-inflammatory activity[10][11]. This suggests that modifying the electronic properties of the phenyl ring can have a profound impact on biological activity.

-

Cyclohexyl Ring Conformation: The stereochemistry of the cyclohexyl ring can influence how the molecule fits into the binding pocket of its target protein.

-

Nature of the Acetic Acid Moiety: Modifications to the carboxylic acid group, such as esterification or amidation, can alter the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| [(Cycloalkylmethyl)phenyl]acetic acids | Anti-inflammatory, Analgesic | Potent activity in carrageenan edema test; good anti-arthritic properties. | [5] |

| 2-(4-(...)-phenyl)cyclohexyl)acetic acid (KR-69232) | DGAT-1 Inhibition | Potent DGAT-1 inhibitor; low oral bioavailability. | [6] |

| Substituted (2-phenoxyphenyl)acetic acids | Anti-inflammatory | Halogen substitution enhances activity; low ulcerogenic potential. | [10][11] |

| 4-Phenyl-2-quinolone derivatives | Anticancer | Significant antiproliferative activity against cancer cell lines. | [7] |

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. While significant progress has been made in understanding their anti-inflammatory and DGAT-1 inhibitory properties, further research is warranted in several areas:

-

Optimization of Pharmacokinetics: For derivatives like KR-69232, strategies to improve oral bioavailability are essential for their clinical translation.

-

Exploration of New Therapeutic Areas: The potential anticancer activity of this structural class should be further investigated, including detailed mechanistic studies.

-

Development of More Selective Inhibitors: A deeper understanding of the SAR will enable the design of derivatives with improved selectivity for their biological targets, potentially leading to better safety profiles.

References

-

Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed. [Link]

-

In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - NIH. [Link]

-

Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed. [Link]

-

In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC - NIH. [Link]

-

Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. [Link]

-

The Acute Antihyperalgesic Action of Nonsteroidal, Anti-Inflammatory Drugs and Release of Spinal Prostaglandin E2 Is Mediated by the Inhibition of Constitutive Spinal Cyclooxygenase-2 (COX-2) but not COX-1 - PubMed Central. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 4. The Acute Antihyperalgesic Action of Nonsteroidal, Anti-Inflammatory Drugs and Release of Spinal Prostaglandin E2 Is Mediated by the Inhibition of Constitutive Spinal Cyclooxygenase-2 (COX-2) but not COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of the 2-(4-Phenylcyclohexyl)acetic Acid Scaffold: From Antihistamine Synthesis to Metabolic Disease Modulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract